Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate
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Overview
Description
Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate is a chemical compound with the molecular formula C11H13BrN2O4. It is known for its unique structure, which includes a brominated phenoxy group and a hydrazinecarboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate typically involves the reaction of 4-bromo-3-methylphenol with chloroacetic acid to form 4-bromo-3-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinecarboxylate derivative. The final step involves esterification with methanol to produce the desired compound .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate can undergo several types of chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized under specific conditions.
Reduction: The hydrazinecarboxylate moiety can be reduced to form various derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, reduction may produce a hydrazine derivative, and substitution may result in various substituted phenoxy compounds .
Scientific Research Applications
Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The brominated phenoxy group may interact with enzymes or receptors, while the hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromopropionate: A brominated ester with similar reactivity.
4-Bromo-2-methylphenol: A brominated phenol with similar structural features.
Methyl 3-bromo-4-methoxybenzoate: A brominated ester with a methoxy group.
Uniqueness
Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate is unique due to its combination of a brominated phenoxy group and a hydrazinecarboxylate moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H13BrN2O4 |
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Molecular Weight |
317.14 g/mol |
IUPAC Name |
methyl N-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]carbamate |
InChI |
InChI=1S/C11H13BrN2O4/c1-7-5-8(3-4-9(7)12)18-6-10(15)13-14-11(16)17-2/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
HHNBESWRQHJWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC(=O)OC)Br |
Origin of Product |
United States |
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